Fmoc-Pro-Gly-OH

Catalog No.
S3329330
CAS No.
250695-65-9
M.F
C22H22N2O5
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Pro-Gly-OH

CAS Number

250695-65-9

Product Name

Fmoc-Pro-Gly-OH

IUPAC Name

2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m0/s1

InChI Key

YINDOSYVRZADBY-IBGZPJMESA-N

SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O

Fmoc Protecting Group

Fmoc-Pro-Gly-OH contains an Fmoc (Fluorenylmethoxycarbonyl) group attached to the N-terminus (amino end) of the proline residue. The Fmoc group acts as a protecting group in SPPS. Protecting groups are essential in peptide synthesis because they selectively block specific functional groups on amino acids, allowing for the formation of desired peptide bonds while preventing unwanted side reactions.

The Fmoc group can be conveniently removed under mild acidic conditions, revealing the free amine group of proline which can then participate in the formation of a peptide bond with the next amino acid in the sequence. This cycle of Fmoc group removal, coupling with the next amino acid, and deprotection is repeated until the entire peptide chain is assembled.

Applications in Peptide Research

Fmoc-Pro-Gly-OH serves as a valuable building block for synthesizing various dipeptides and longer peptides containing a proline-glycine sequence. These peptides can be used in different scientific research applications, such as:

  • Studying protein-protein interactions: Researchers can design peptides containing the Pro-Gly motif to investigate their interactions with specific protein targets. Proline residues often introduce rigidity into peptide structures, while glycine provides flexibility. This combination can be useful for probing binding pockets on proteins.
  • Development of peptide-based drugs: Peptides with specific functionalities can be synthesized using Fmoc-Pro-Gly-OH as a building block. These peptides may be potential candidates for drug discovery, as they can target specific biological processes.
  • Investigating enzymatic activity: Peptides containing the Pro-Gly sequence can be used as substrates for enzymes to study their activity and specificity.
, primarily within the context of peptide synthesis. The carboxylic acid group of Fmoc-Pro-Gly-OH can be activated using coupling agents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to facilitate the formation of peptide bonds with other amino acids. This activation allows for efficient coupling reactions that are crucial for assembling longer peptide chains. Additionally, Fmoc removal can be achieved through treatment with piperidine, regenerating the amine functionality necessary for subsequent reactions .

The synthesis of Fmoc-Pro-Gly-OH typically involves several steps:

  • Protection of Proline: Proline is first protected using the Fmoc group.
  • Coupling with Glycine: The protected proline is then coupled with glycine using an appropriate coupling agent.
  • Purification: The resulting product is purified through techniques such as chromatography to achieve the desired purity level.

Various methods have been developed to optimize these steps, including the use of microwave-assisted synthesis and high-throughput techniques to improve yield and efficiency .

Fmoc-Pro-Gly-OH is primarily used in peptide synthesis, particularly for creating peptides that mimic natural sequences found in proteins. Its applications include:

  • Peptide Therapeutics: Used in developing therapeutic peptides that target specific biological pathways.
  • Research: Employed in studies related to protein structure and function.
  • Biomaterials: Utilized in creating biomaterials that require specific peptide sequences for enhanced biocompatibility .

Interaction studies involving Fmoc-Pro-Gly-OH often focus on its role within larger peptide structures. Research has shown that peptides containing proline and glycine can interact with various biological receptors and enzymes, influencing processes such as cell adhesion and migration. These interactions are crucial for understanding how synthetic peptides can be designed to mimic or enhance natural biological functions .

Several compounds share structural similarities with Fmoc-Pro-Gly-OH, each exhibiting unique properties and applications:

Compound NameStructure FeaturesUnique Properties
Fmoc-Gly-OHGlycine instead of prolineSimpler structure; used for basic peptide synthesis
Fmoc-Pro-Pro-Gly-OHContains two proline residuesEnhances stability in peptide structures
Fmoc-Ala-Gly-OHAlanine instead of prolineDifferent hydrophobic properties
Fmoc-Leu-Gly-OHLeucine instead of prolineIncreased hydrophobicity; useful in membrane proteins
Fmoc-Trp-Gly-OHTryptophan instead of prolineImparts aromatic properties; important in signaling

Fmoc-Pro-Gly-OH stands out due to its specific combination of proline and glycine, which are critical for forming stable secondary structures like helices and turns in peptides . This unique combination makes it particularly valuable for synthesizing peptides that require specific conformational attributes.

Fluorenylmethoxycarbonyl-Based Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) using Fluorenylmethoxycarbonyl (Fmoc) chemistry remains the dominant approach for incorporating Fmoc-Pro-Gly-OH into polypeptide chains. The process typically begins with anchoring the C-terminal glycine residue to a functionalized resin, such as 2-chlorotrityl chloride or rink amide resin. Automated synthesizers employ iterative cycles of Fmoc deprotection, washing, and coupling steps. For Fmoc-Pro-Gly-OH, double coupling protocols using 5 equivalents of amino acid with activators like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) ensure >95% coupling efficiency.

Critical parameters include:

  • Solvent selection: Dimethylformamide (DMF) maintains resin swelling while dissolving hydrophobic segments
  • Activator stoichiometry: 1:1 molar ratios of amino acid to HBTU prevent racemization
  • Microwave assistance: 50W irradiation reduces coupling times to <10 minutes for proline-rich sequences

Recent advances demonstrate that pre-activation of Fmoc-Pro-Gly-OH with diisopropylethylamine (DIPEA) prior to resin addition minimizes diketopiperazine formation during glycine incorporation.

Fragment Condensation Approaches for Dipeptide Sequences

Fragment condensation enables modular assembly of Fmoc-Pro-Gly-OH-containing peptides through solution-phase coupling. This method proves advantageous for synthesizing sequences prone to aggregation during stepwise SPPS. Protected fragments such as Boc-Pro-Gly-OtBu undergo activation with phosphonium reagents (e.g., PyOxim) in dichloromethane/DMF mixtures.

Key considerations include:

  • Orthogonal protection: tert-Butyloxycarbonyl (Boc) on proline allows selective deprotection after condensation
  • Coupling efficiency: 3-hour reaction times at -20°C suppress racemization at glycine’s α-carbon
  • Segment solubility: 20% hexafluoroisopropanol in DMF prevents precipitation of proline-rich fragments

Comparative studies show that fragment condensation achieves 78% yield for Fmoc-Pro-Gly-OH-containing decapeptides versus 62% for stepwise SPPS. However, this method requires meticulous purification of intermediate fragments via reverse-phase HPLC.

Acid-Labile Resin Systems for Poly-Glycine-Containing Peptides

The synthesis of poly-glycine sequences incorporating Fmoc-Pro-Gly-OH demands resin systems enabling mild cleavage conditions. Acid-labile 2-chlorotrityl resins release peptides under 1% trifluoroacetic acid (TFA) in dichloromethane, preserving acid-sensitive protecting groups. This contrasts with standard Wang resins requiring 95% TFA for cleavage, which risks decomposing the Fmoc-Pro-Gly ester linkage.

Resin TypeCleavage ConditionsGlycine Incorporation Efficiency
2-Chlorotrityl1% TFA/DCM92%
Wang95% TFA/H2O68%
Rink Amide95% TFA/TIS84%

Optimized protocols using 2-chlorotrityl resins demonstrate 15% improved yields for Fmoc-Pro-Gly-OH-containing pentaglycine sequences compared to conventional systems. The resin’s high loading capacity (1.2 mmol/g) further facilitates synthesis of long-chain glycine-rich peptides.

Piperidine-Mediated Fluorenylmethoxycarbonyl Deprotection Dynamics

Piperidine remains the reagent of choice for Fmoc removal during Fmoc-Pro-Gly-OH incorporation. Kinetic studies reveal that 20% piperidine in DMF achieves complete deprotection within 7 minutes at 25°C, while minimizing side reactions at the proline-glycine amide bond. Two-stage deprotection protocols—3 minutes in 40% piperidine followed by 12 minutes in 20% piperidine—reduce cumulative base exposure by 30% compared to single-step methods.

Notably, the glycine residue’s lack of β-carbon eliminates steric hindrance, allowing rapid piperidine penetration to the Fmoc carbonyl. This contrasts with bulkier amino acids where deprotection times exceed 15 minutes. Real-time monitoring via UV spectroscopy at 301 nm confirms >99% Fmoc removal efficiency after two cycles.

XLogP3

2.7

Sequence

PG

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid

Dates

Modify: 2023-08-19

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